5-(4-Chlorophenoxy)-2(1H)pyrimidinone
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Overview
Description
5-(4-Chlorophenoxy)-2(1H)pyrimidinone is a heterocyclic compound that contains both pyrimidine and phenoxy groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the chlorophenoxy group imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-2(1H)pyrimidinone typically involves the reaction of 4-chlorophenol with a suitable pyrimidine precursor. One common method is the nucleophilic substitution reaction where 4-chlorophenol reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenoxy)-2(1H)pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenoxy)-2(1H)pyrimidinone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for the synthesis of herbicides, pesticides, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)-2(1H)pyrimidinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)-3,5-dimethyl-1H-pyrazole
- 6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine
Comparison
Compared to similar compounds, 5-(4-Chlorophenoxy)-2(1H)pyrimidinone stands out due to its unique combination of the pyrimidine and phenoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. While other compounds may share some structural similarities, the specific arrangement and functional groups in this compound provide unique advantages in terms of synthesis and application potential.
Properties
CAS No. |
41964-02-7 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)15-9-5-12-10(14)13-6-9/h1-6H,(H,12,13,14) |
InChI Key |
QDMLLRTTXHNIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CNC(=O)N=C2)Cl |
Origin of Product |
United States |
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